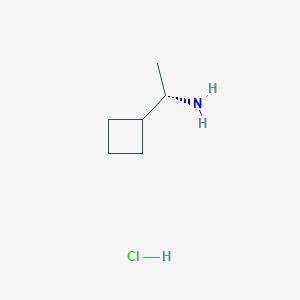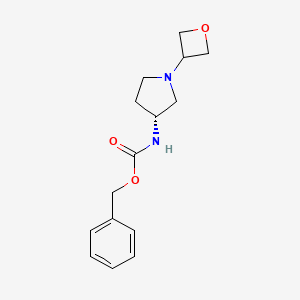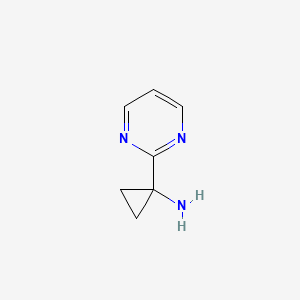
6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride
Vue d'ensemble
Description
6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is a chemical compound used in scientific research. It possesses diverse applications in fields like medicinal chemistry, organic synthesis, and material science due to its unique properties and versatile nature. The molecular formula is C17H14Cl2N2O, with an average mass of 333.212 Da .
Synthesis Analysis
The synthesis of quinoline derivatives involves several methods, including the Friedländer Synthesis . This process involves the reaction of heteroaromatic tosylates and phosphates with alkyl Grignard reagents in the presence of an iron catalyst . Other methods include the use of copper catalysis and activation by lithium fluoride or magnesium chloride .Applications De Recherche Scientifique
Corrosion Inhibition
Quinoline derivatives, including those structurally similar to 6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride, are recognized for their anticorrosive properties. These compounds effectively inhibit metallic corrosion due to their ability to form highly stable chelating complexes with metal surfaces through coordination bonding. The presence of polar substituents enhances their adsorption and interaction with metallic atoms, demonstrating their utility as corrosion inhibitors in various industrial applications (Verma, Quraishi, & Ebenso, 2020).
Synthesis of Pyridines and Quinolines
The compound is a valuable intermediate in the synthesis of pyridines and quinolines, crucial heterocycles in medicinal chemistry and drug discovery. These structures are pivotal in the development of pharmaceuticals, agrochemicals, dyes, and vitamins due to their broad spectrum of biological activities. Innovative synthetic strategies utilizing compounds like this compound enable efficient generation of these heterocycles, highlighting its significance in organic synthesis (Mishra, Nair, & Baire, 2022).
Photocatalytic Degradation of Pollutants
Quinoline derivatives play a role in the photocatalytic degradation of aromatic and alicyclic pollutants in water, illustrating their environmental applications. These compounds can be involved in various degradation pathways, contributing to the removal of pollutants through processes such as oxidation, cleavage, and coupling reactions. This capability underscores the potential of this compound and related compounds in environmental remediation and pollution control efforts (Pichat, 1997).
Optoelectronic Materials
Compounds structurally related to this compound have been explored for their applications in optoelectronics. These quinoline and pyrimidine derivatives are valuable in the creation of novel optoelectronic materials due to their incorporation into π-extended conjugated systems. They find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The exploration of these derivatives in optoelectronic applications demonstrates the versatility and potential of quinoline-based compounds in advanced material sciences (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propriétés
IUPAC Name |
6-ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O.ClH/c1-2-11-3-4-15-13(9-11)14(17(18)21)10-16(20-15)12-5-7-19-8-6-12;/h3-10H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFPSMKGHWWNRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=NC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



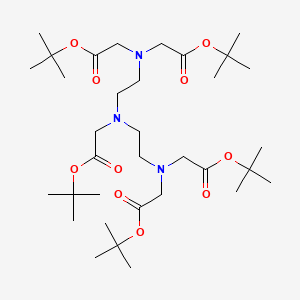


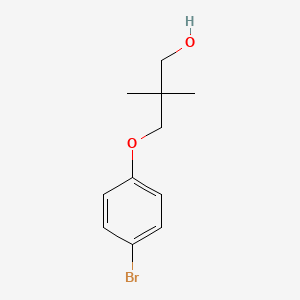

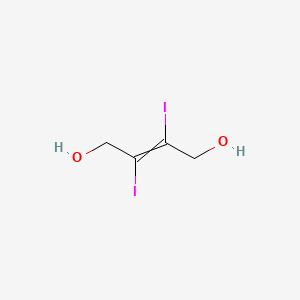


![Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate](/img/structure/B1396692.png)

